molecular formula C8H6F3NOS B1320404 2-(Trifluoromethoxy)thiobenzamide CAS No. 926247-77-0

2-(Trifluoromethoxy)thiobenzamide

Cat. No.: B1320404
CAS No.: 926247-77-0
M. Wt: 221.2 g/mol
InChI Key: WVRLRVCJDVSKRC-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)thiobenzamide is an organic compound with the molecular formula C8H6F3NOS. It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a thiobenzamide group (-CSNH2) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination approach, where a thiobenzamide derivative is treated with a fluorinating agent such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) in the presence of a fluoride source like XtalFluor-E ([Et2NSF2]BF4) . This reaction proceeds under mild conditions and results in the formation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of 2-(Trifluoromethoxy)thiobenzamide may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)thiobenzamide undergoes various chemical reactions, including:

    Oxidation: The thiobenzamide group can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction of the thiobenzamide group can yield corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under basic conditions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides or thiobenzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)thiobenzamide and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit voltage-dependent sodium channels, which are crucial for the transmission of nerve impulses . This inhibition can lead to neuroprotective effects, making these compounds potential candidates for the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethoxy)thiobenzamide is unique due to the presence of both trifluoromethoxy and thiobenzamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in diverse fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

2-(trifluoromethoxy)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-4-2-1-3-5(6)7(12)14/h1-4H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLRVCJDVSKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926247-77-0
Record name 2-(TRIFLUOROMETHOXY)BENZENECARBOTHIOAMIDE
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